(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Description
Properties
IUPAC Name |
5,5'-dibromo-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2O2/c18-11-3-1-9-5-7-17(13(9)15(11)20)8-6-10-2-4-12(19)16(21)14(10)17/h1-4,20-21H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOISZRZBCJFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)Br)O)C4=C1C=CC(=C4O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects and mechanisms of action against various cancer cell lines.
Chemical Structure and Properties
The compound is a spirobiindene derivative characterized by two bromine atoms and a tetrahydro structure. Its molecular formula is C14H12Br2O2. The presence of bromine atoms may contribute to its biological activity by affecting the compound's reactivity and interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:
Case Study: SW480 Cell Line
In a study focusing on the SW480 colon cancer cell line, this compound demonstrated significant growth inhibition at concentrations around 10 µM. The mechanism was primarily attributed to the activation of caspases leading to apoptosis. This finding suggests that the compound may serve as a potential therapeutic agent for colon cancer treatment.
The mechanisms underlying the biological activity of this compound involve:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through caspase activation pathways.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in certain cancer cell lines.
- Angiogenesis Inhibition : The compound inhibits angiogenesis by affecting endothelial cell proliferation and migration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Halogenated Derivatives
Alkyl/Aryl-Substituted Derivatives
Structural and Electronic Effects
- Steric Effects: The spirobiindene core imposes greater rigidity compared to BINOL derivatives, reducing conformational flexibility . Bulky substituents (e.g., 3,5-dimethylphenyl in ) create steric shields, enhancing enantioselectivity in asymmetric catalysis. Hydrogenated analogs (e.g., octahydro-BINOL in ) exhibit increased dihedral angles, slowing reaction kinetics .
Electronic Effects :
Catalytic Performance
Q & A
Q. What are the optimal synthetic routes for (R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol?
Methodological Answer: Synthesis of this compound likely involves bromination of a preformed spirobiindene scaffold. A one-pot methodology, as demonstrated for structurally similar spiro derivatives (e.g., 80–96% yields via cyclocondensation reactions), could be adapted . Key steps include:
- Precursor functionalization : Introduce bromine at the 6,6' positions via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids).
- Chiral resolution : Use chiral auxiliaries or chromatography (e.g., reports ≥99% enantiomeric excess via chiral HPLC) to isolate the (R)-enantiomer .
- Purification : Recrystallization or flash chromatography to achieve ≥98% purity.
Q. How can the stereochemical configuration of this compound be confirmed?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., as in for dibromo-imidazopyridine derivatives) .
- NMR spectroscopy : Compare - and -NMR shifts with computational predictions (DFT) to validate spiro center geometry.
- Optical rotation : Measure specific rotation and compare with literature values for (R)-configured spirobiindenes (e.g., uses polarimetry for enantiopurity validation) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identify O-H stretches (3200–3500 cm) and C-Br vibrations (500–600 cm) .
- NMR spectroscopy :
- -NMR: Aromatic protons near δ 6.5–7.5 ppm; spirocyclic CH groups at δ 2.5–3.5 ppm.
- -NMR: Quaternary carbons at δ 120–140 ppm (aromatic Br-substituted carbons) .
- Mass spectrometry (MS) : Confirm molecular ion peak (M) at m/z 410.10 (CHBrO) and fragmentation patterns .
Advanced Research Questions
Q. How do bromine substituents at the 6,6' positions influence electronic properties and reactivity?
Methodological Answer:
- Electronic effects :
- Computational modeling : Use density functional theory (DFT) to map HOMO/LUMO distributions and predict regioselectivity in further reactions.
Q. What strategies resolve contradictions in catalytic activity data for this compound?
Methodological Answer:
- Controlled replication : Reproduce catalytic trials under standardized conditions (solvent, temperature, catalyst loading).
- Purity validation : Ensure ≥98% chemical and 99% enantiomeric purity (via HPLC, as in ) to exclude impurities as confounding factors .
- Kinetic studies : Monitor reaction progress (e.g., via in situ IR or NMR) to identify rate-limiting steps and intermediates.
Q. What role does the spirobiindene scaffold play in stabilizing transition states during catalysis?
Methodological Answer:
- Structural analysis : Use X-ray crystallography (e.g., ’s methods) to compare bond angles and torsional strain in the spiro center with catalytic intermediates .
- Mechanistic probes : Introduce steric or electronic perturbations (e.g., methyl or nitro groups) and measure catalytic efficiency (e.g., enantioselectivity in asymmetric reactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
